4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
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Overview
Description
4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with an amino-ethoxy-oxopropyl group. The presence of multiple functional groups, including amino, ethoxy, and sulfanyl groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multi-step organic synthesis. One common route includes:
Starting Materials: The synthesis begins with commercially available benzoic acid derivatives and pyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Amino-Ethoxy-Oxopropyl Group: This step involves the reaction of the pyrrolidine derivative with ethyl 2-amino-3-ethoxy-3-oxopropanoate under controlled conditions to introduce the amino-ethoxy-oxopropyl group.
Sulfur Introduction: The sulfanyl group is introduced via thiolation reactions using suitable sulfur donors.
Final Coupling: The final step involves coupling the modified pyrrolidine ring with the benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design and development. It can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the ethoxy group can participate in hydrophobic interactions, and the sulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(2-Amino-3-methoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
The unique combination of functional groups in 4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid provides distinct reactivity and interaction profiles compared to similar compounds. The presence of the ethoxy group, in particular, can influence its solubility and reactivity, making it a unique candidate for various applications.
This detailed overview highlights the synthesis, reactions, applications, and uniqueness of this compound, providing a comprehensive understanding of this complex compound
Properties
Molecular Formula |
C16H18N2O6S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[3-(2-amino-3-ethoxy-3-oxopropyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-2-24-16(23)11(17)8-25-12-7-13(19)18(14(12)20)10-5-3-9(4-6-10)15(21)22/h3-6,11-12H,2,7-8,17H2,1H3,(H,21,22) |
InChI Key |
VMPLTHDIFQEJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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